An In-depth Technical Guide to the Synthesis and Characterization of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone
An In-depth Technical Guide to the Synthesis and Characterization of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(3-acetyl-2-hydroxy-5-methyl-phenyl)-ethanone, a valuable substituted acetophenone. Primarily focusing on the Fries rearrangement of p-cresyl acetate, this document delves into the mechanistic underpinnings of the synthesis, offers a detailed experimental protocol, and outlines a rigorous analytical workflow for the structural elucidation and purity assessment of the target compound. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this compound's chemistry and analytical validation.
Introduction and Significance
Substituted phenolic ketones, such as 1-(3-acetyl-2-hydroxy-5-methyl-phenyl)-ethanone, are pivotal structural motifs in medicinal chemistry and materials science.[1][2][3] The presence of a hydroxyl group ortho to an acetyl group facilitates intramolecular hydrogen bonding, influencing the compound's physical and chemical properties. Furthermore, the di-acetylation of a cresol backbone presents multiple reactive sites for further chemical elaboration, making it an attractive intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[4] Phenolic compounds, in general, are recognized for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, underscoring the importance of developing efficient synthetic routes to novel derivatives.[5]
This guide will focus on the synthesis of 1-(3-acetyl-2-hydroxy-5-methyl-phenyl)-ethanone via the Fries rearrangement, a classic and industrially significant method for preparing hydroxyarylketones.[6][7]
Synthesis via Fries Rearrangement
The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[4][7] The reaction is known for its selectivity, where the migration of the acyl group to the ortho or para position on the aromatic ring can be controlled by reaction conditions such as temperature and solvent.[6][7]
Mechanistic Insights
The reaction is initiated by the coordination of a Lewis acid, typically aluminum chloride (AlCl₃), to the carbonyl oxygen of the ester. This coordination polarizes the acyl-oxygen bond, facilitating the formation of an acylium ion intermediate.[7] This electrophilic acylium ion then attacks the electron-rich aromatic ring.
At higher temperatures, the ortho-product is favored. This is often attributed to the formation of a more stable bidentate complex between the Lewis acid and the ortho-substituted product, representing thermodynamic control.[6] Conversely, lower temperatures and more polar solvents tend to favor the formation of the para-substituted product, which is under kinetic control.[6][7]
Experimental Workflow: Fries Rearrangement of p-Cresyl Acetate
The synthesis of 1-(3-acetyl-2-hydroxy-5-methyl-phenyl)-ethanone can be achieved through a double Fries rearrangement of the readily available starting material, p-cresyl acetate.
Caption: Experimental workflow for the synthesis of 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone.
Detailed Experimental Protocol
Materials:
-
p-Cresyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place anhydrous aluminum chloride.
-
Addition of Reactant: Slowly add p-cresyl acetate to the flask. The reaction is exothermic, and the addition should be controlled to maintain a manageable temperature.
-
Heating: Heat the reaction mixture in an oil bath to approximately 140-160°C. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete (as indicated by TLC), cool the flask to room temperature and then carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Washing: Wash the organic layer sequentially with dilute HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Comprehensive Characterization
A thorough characterization of the synthesized 1-(3-acetyl-2-hydroxy-5-methyl-phenyl)-ethanone is crucial to confirm its identity and purity. This involves a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.
¹H NMR Spectroscopy: The proton NMR spectrum will provide information about the number of different types of protons and their connectivity.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show the number of different types of carbon atoms in the molecule.
Table 1: Predicted Spectroscopic Data for 1-(3-Acetyl-2-hydroxy-5-methyl-phenyl)-ethanone
| Technique | Feature | Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z |
| ¹H NMR | -OH | ~12 ppm (broad singlet) |
| Aromatic -H | ~7.5-8.0 ppm (multiplet) | |
| -CH₃ (ring) | ~2.3 ppm (singlet) | |
| -C(O)CH₃ | ~2.6 ppm (singlet) | |
| ¹³C NMR | C=O | ~204 ppm, ~198 ppm |
| Aromatic C-O | ~162 ppm | |
| Aromatic C-H & C-C | ~118-140 ppm | |
| -CH₃ (ring) | ~20 ppm | |
| -C(O)CH₃ | ~26 ppm, ~32 ppm | |
| IR | O-H stretch | 3200-3600 cm⁻¹ (broad) |
| C=O stretch | 1650-1700 cm⁻¹ (strong) | |
| C-H stretch (aromatic) | 3000-3100 cm⁻¹ | |
| C-H stretch (aliphatic) | 2850-3000 cm⁻¹ | |
| MS (EI) | Molecular Ion [M]⁺ | 192.08 m/z |
| [M-CH₃]⁺ | 177.06 m/z | |
| [M-COCH₃]⁺ | 149.06 m/z |
Note: Predicted values are based on typical ranges for similar functional groups and may vary slightly based on the solvent and instrument used.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(3-acetyl-2-hydroxy-5-methyl-phenyl)-ethanone is expected to show characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 1-(3-acetyl-2-hydroxy-5-methyl-phenyl)-ethanone (C₁₁H₁₂O₃), the expected molecular weight is approximately 192.21 g/mol .[8]
Self-Validating Protocols and Trustworthiness
The integrity of this synthesis and characterization workflow is ensured through several self-validating steps:
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TLC Monitoring: Continuous monitoring of the reaction by TLC provides real-time feedback on the consumption of starting material and the formation of the product, allowing for precise control over the reaction time.
-
Spectroscopic Consistency: The data obtained from NMR, IR, and MS should be mutually consistent. For example, the functional groups identified by IR (e.g., -OH, C=O) must correspond to the signals observed in the NMR spectra and the molecular weight determined by MS.
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Purity Assessment: The purity of the final product should be assessed by multiple methods. A sharp melting point and clean NMR spectra are strong indicators of high purity. High-performance liquid chromatography (HPLC) can be employed for quantitative purity analysis.
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis and characterization of 1-(3-acetyl-2-hydroxy-5-methyl-phenyl)-ethanone. By understanding the underlying principles of the Fries rearrangement and employing a rigorous analytical approach, researchers can confidently synthesize and validate this important chemical intermediate for its various applications in drug discovery and materials science. The provided protocols and data serve as a reliable resource for scientists in the field.
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Wikipedia. Fries rearrangement. [Link]
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Organic Chemistry Portal. Fries Rearrangement. [Link]
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ResearchGate. Relevance of phenols in medicinal chemistry, their synthesis and our... [Link]
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